molecular formula C10H12N2O2S B2469402 1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide CAS No. 1036479-03-4

1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide

Cat. No. B2469402
CAS RN: 1036479-03-4
M. Wt: 224.28
InChI Key: JSYGTIUQMVPZAG-UHFFFAOYSA-N
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Description

1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide is a chemical compound with the molecular formula C11H14N2O2S. It is commonly known as DMS-53 and is used as a chemical reagent in scientific research. The compound has gained significant attention in recent years due to its potential applications in cancer therapy.

Scientific Research Applications

Synthesis and Biological Activity

1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide is a compound used in various synthetic organic chemistry applications. One study reported the synthesis of vinyl derivatives, such as 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, starting from N,N-dimethylmethanesulfonamide. This process involves a dehydrative synthesis method, showcasing the compound's relevance in creating biologically active substances with potential enzyme inhibition properties (Kharkov University Bulletin Chemical Series, 2020).

Crystal Structure Analysis

Another area of application is in the structural study of organic compounds. A paper discussed the preparation and solid-state characterization of dimers containing cyanophenyl groups, such as 4-cyanophenyl derivatives, emphasizing the importance of 1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide in understanding molecular structures (Inorganic Chemistry, 1992).

Antimicrobial Research

The compound also finds application in antimicrobial research. A novel synthesis method involving 4-(substituted-phenylsulfonamido)butanoic acids, which are closely related to 1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide, was developed to produce compounds with significant antimicrobial activity. This highlights the compound's potential in developing new antimicrobial agents (Journal of Enzyme Inhibition and Medicinal Chemistry, 2008).

Molecular Interaction Studies

Research also includes studies on molecular interactions, such as the association of N,N-dimethylmethanesulfonamide with phenols, providing insights into molecular binding and complex formation, which is crucial in drug design and material science (Zeitschrift für Naturforschung A, 1977).

Electrochemical Applications

Electrochemical studies involving compounds like p-cyanophenyl methyl sulfone, closely related to 1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide, have been conducted. These studies explore the electrochemical properties of these compounds, contributing to the development of new electrochemical processes and materials (Journal of The Electrochemical Society, 2001).

properties

IUPAC Name

1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-12(2)15(13,14)8-10-5-3-9(7-11)4-6-10/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYGTIUQMVPZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide

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